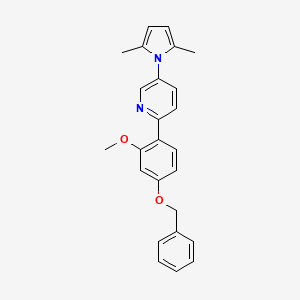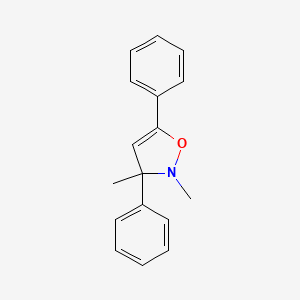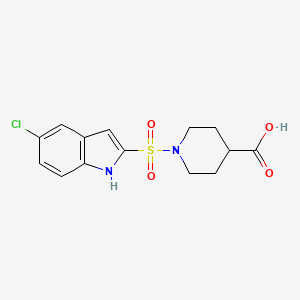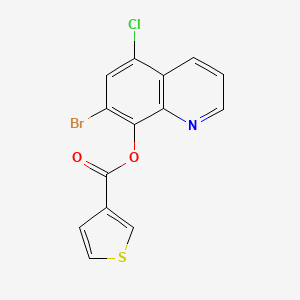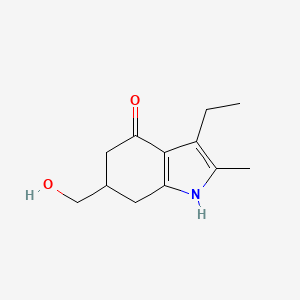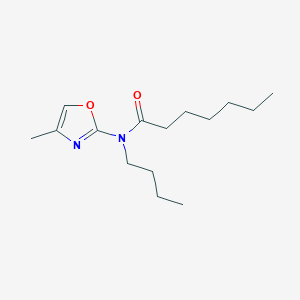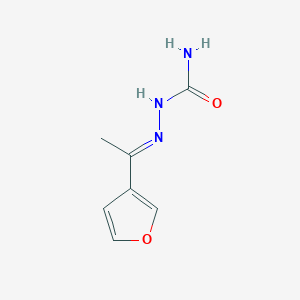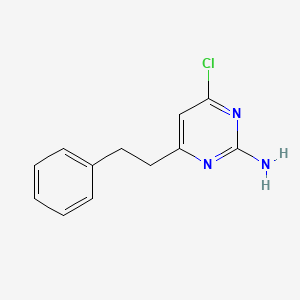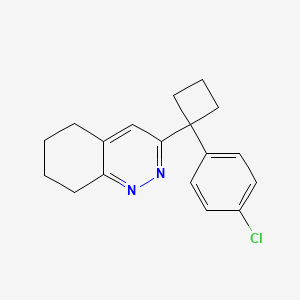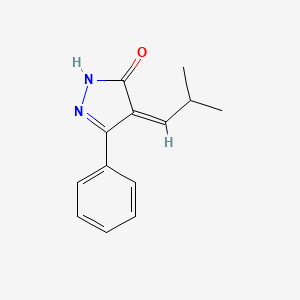![molecular formula C15H19N3S B12909432 (2Z)-N-{2-[(1H-Indol-3-yl)sulfanyl]ethyl}-1-methylpyrrolidin-2-imine CAS No. 61020-73-3](/img/structure/B12909432.png)
(2Z)-N-{2-[(1H-Indol-3-yl)sulfanyl]ethyl}-1-methylpyrrolidin-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1H-Indol-3-yl)thio)-N-(1-methylpyrrolidin-2-ylidene)ethanamine is a complex organic compound that features an indole ring structure, a thioether linkage, and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Indol-3-yl)thio)-N-(1-methylpyrrolidin-2-ylidene)ethanamine typically involves the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione under reflux conditions . The reaction proceeds through initial protonation of the indole derivative by the diketone, followed by nucleophilic addition at the C-2 position of the indolium cation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1H-Indol-3-yl)thio)-N-(1-methylpyrrolidin-2-ylidene)ethanamine can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the indole or pyrrolidine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified indole or pyrrolidine derivatives.
Substitution: Various substituted indole or pyrrolidine compounds.
Applications De Recherche Scientifique
2-((1H-Indol-3-yl)thio)-N-(1-methylpyrrolidin-2-ylidene)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((1H-Indol-3-yl)thio)-N-(1-methylpyrrolidin-2-ylidene)ethanamine involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The thioether linkage and pyrrolidine ring contribute to its overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole: A precursor in the synthesis of the target compound.
Indole-3-thiol derivatives: Compounds with similar indole and thioether structures.
Pyrrolidine-based compounds: Molecules featuring the pyrrolidine ring.
Uniqueness
2-((1H-Indol-3-yl)thio)-N-(1-methylpyrrolidin-2-ylidene)ethanamine is unique due to its combination of an indole ring, thioether linkage, and pyrrolidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
61020-73-3 |
|---|---|
Formule moléculaire |
C15H19N3S |
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-1-methylpyrrolidin-2-imine |
InChI |
InChI=1S/C15H19N3S/c1-18-9-4-7-15(18)16-8-10-19-14-11-17-13-6-3-2-5-12(13)14/h2-3,5-6,11,17H,4,7-10H2,1H3 |
Clé InChI |
JGFUFYJQVPUYJW-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC1=NCCSC2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


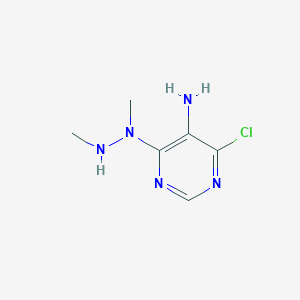
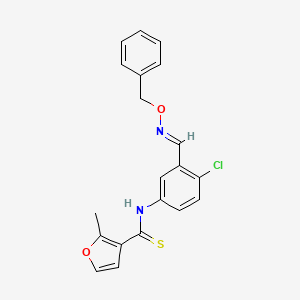
![5-Bromo-2-methyl-6-{[(pyridin-3-yl)methyl]amino}pyrimidin-4(1H)-one](/img/structure/B12909364.png)
